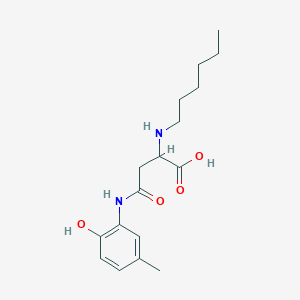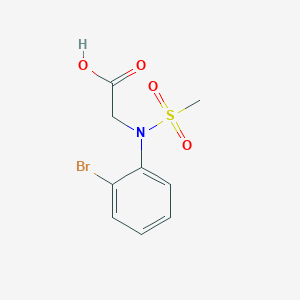
N-(2-bromophenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-N-(methylsulfonyl)glycine, also known as NBM-T-BX or NBM-T-249, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. It belongs to the class of glycine transporter inhibitors, which are being studied for their ability to treat various neurological disorders.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
N-(2-bromophenyl)-N-(methylsulfonyl)glycine finds application in chemical transformations. For instance, it has been used in the N-chemoselective arylsulfonylation of amino acid esters like L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters. This process allows for the direct transformation of these esters into 2-arylsulfonamido esters without protecting the phenolic hydroxy group, achieving good yields and chemoselectivity without racemization (Penso et al., 2003).
Biological Occurrence and Studies
In biological research, derivatives of 2-phenylglycine, such as N-carbamoyl-dl-2-(p-hydroxyphenyl)glycine, have been isolated from plants like broad beans. This compound's occurrence in plants and its potential transformations under specific conditions have been subjects of study (Eagles et al., 1971).
Environmental and Ecological Research
N-(2-bromophenyl)-N-(methylsulfonyl)glycine has also been studied in environmental contexts. Its behavior in sewage treatment plants, for instance, has been investigated to understand the fate of such compounds in municipal sewage systems (Krause & Schöler, 2000). Additionally, the uptake of organic nitrogen, including glycine derivatives, by agriculturally important plant species in fields has been a subject of ecological research (Näsholm et al., 2000).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, N-(2-bromophenyl)-N-(methylsulfonyl)glycine derivatives have been explored for their potential as drug candidates. For example, N-sulfonyl derivatives have been synthesized and characterized as antagonists at the glycine-site of NMDA and AMPA receptors (Hays et al., 1993).
Propiedades
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYURAJHZZPYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N-(methylsulfonyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


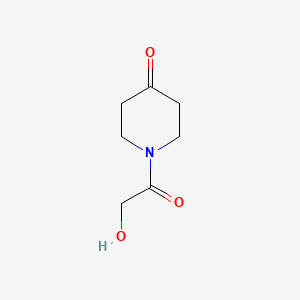
![3-benzyl-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477862.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)
![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride](/img/structure/B2477865.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)
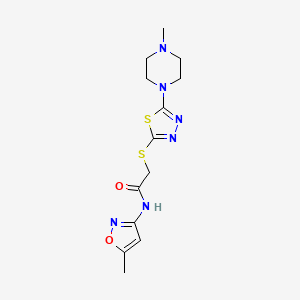


![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)
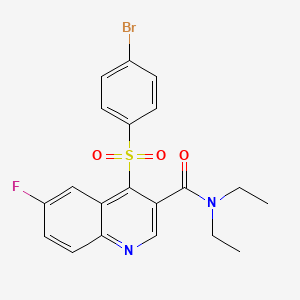
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2477880.png)
